molecular formula C14H6F4 B14225110 2,3,6,7-Tetrafluoroanthracene CAS No. 756897-55-9

2,3,6,7-Tetrafluoroanthracene

Cat. No.: B14225110
CAS No.: 756897-55-9
M. Wt: 250.19 g/mol
InChI Key: RHGMFCAIAIFCFR-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrafluoroanthracene is a polycyclic aromatic hydrocarbon with four fluorine atoms substituted at the 2, 3, 6, and 7 positions of the anthracene ring

Chemical Reactions Analysis

2,3,6,7-Tetrafluoroanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of products like this compound-9,10-dione .

Scientific Research Applications

2,3,6,7-Tetrafluoroanthracene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic compounds. In materials science, it is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties . Additionally, its derivatives are studied for their photochromic and electroluminescent properties .

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrafluoroanthracene involves its interaction with molecular targets through its aromatic ring system. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. These interactions can influence various pathways, including those involved in electronic and photophysical processes .

Comparison with Similar Compounds

2,3,6,7-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives such as 2,3,6,7-tetrabromoanthracene and 2,3,6,7-tetramethylanthracene. While these compounds share a similar anthracene backbone, the presence of different substituents (fluorine, bromine, or methyl groups) imparts unique chemical and physical properties. For example, 2,3,6,7-tetrabromoanthracene is used as a precursor for further functionalization due to the reactivity of bromine atoms .

Properties

CAS No.

756897-55-9

Molecular Formula

C14H6F4

Molecular Weight

250.19 g/mol

IUPAC Name

2,3,6,7-tetrafluoroanthracene

InChI

InChI=1S/C14H6F4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6H

InChI Key

RHGMFCAIAIFCFR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)F)F)F)F

Origin of Product

United States

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